Cas no 450353-42-1 ((2Z)-2-4-(4-chlorophenyl)-1,3-thiazol-2-yl-3-(2,4-dimethylphenyl)aminoprop-2-enenitrile)

(2Z)-2-4-(4-chlorophenyl)-1,3-thiazol-2-yl-3-(2,4-dimethylphenyl)aminoprop-2-enenitrile 化学的及び物理的性質
名前と識別子
-
- (2Z)-2-4-(4-chlorophenyl)-1,3-thiazol-2-yl-3-(2,4-dimethylphenyl)aminoprop-2-enenitrile
- AKOS024599236
- 450353-42-1
- (Z)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-((2,4-dimethylphenyl)amino)acrylonitrile
- (2Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-[(2,4-dimethylphenyl)amino]prop-2-enenitrile
- (Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(2,4-dimethylanilino)prop-2-enenitrile
- F0760-1919
-
- インチ: 1S/C20H16ClN3S/c1-13-3-8-18(14(2)9-13)23-11-16(10-22)20-24-19(12-25-20)15-4-6-17(21)7-5-15/h3-9,11-12,23H,1-2H3/b16-11-
- InChIKey: BQTHHHCXABKTNT-WJDWOHSUSA-N
- ほほえんだ: ClC1C=CC(=CC=1)C1=CSC(/C(/C#N)=C\NC2C=CC(C)=CC=2C)=N1
計算された属性
- せいみつぶんしりょう: 365.0753464g/mol
- どういたいしつりょう: 365.0753464g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 25
- 回転可能化学結合数: 4
- 複雑さ: 520
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 77Ų
- 疎水性パラメータ計算基準値(XlogP): 6
(2Z)-2-4-(4-chlorophenyl)-1,3-thiazol-2-yl-3-(2,4-dimethylphenyl)aminoprop-2-enenitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0760-1919-10μmol |
(2Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-[(2,4-dimethylphenyl)amino]prop-2-enenitrile |
450353-42-1 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0760-1919-15mg |
(2Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-[(2,4-dimethylphenyl)amino]prop-2-enenitrile |
450353-42-1 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0760-1919-2μmol |
(2Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-[(2,4-dimethylphenyl)amino]prop-2-enenitrile |
450353-42-1 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0760-1919-4mg |
(2Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-[(2,4-dimethylphenyl)amino]prop-2-enenitrile |
450353-42-1 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0760-1919-50mg |
(2Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-[(2,4-dimethylphenyl)amino]prop-2-enenitrile |
450353-42-1 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F0760-1919-100mg |
(2Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-[(2,4-dimethylphenyl)amino]prop-2-enenitrile |
450353-42-1 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F0760-1919-40mg |
(2Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-[(2,4-dimethylphenyl)amino]prop-2-enenitrile |
450353-42-1 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F0760-1919-75mg |
(2Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-[(2,4-dimethylphenyl)amino]prop-2-enenitrile |
450353-42-1 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F0760-1919-10mg |
(2Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-[(2,4-dimethylphenyl)amino]prop-2-enenitrile |
450353-42-1 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0760-1919-5μmol |
(2Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-[(2,4-dimethylphenyl)amino]prop-2-enenitrile |
450353-42-1 | 90%+ | 5μl |
$63.0 | 2023-05-17 |
(2Z)-2-4-(4-chlorophenyl)-1,3-thiazol-2-yl-3-(2,4-dimethylphenyl)aminoprop-2-enenitrile 関連文献
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
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Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
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Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
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G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
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Saimeng Jin,Fergal P. Byrne,James H. Clark,Con Robert McElroy,Alex Quinn,James Sherwood,Andrew J. Hunt RSC Adv., 2021,11, 39412-39419
(2Z)-2-4-(4-chlorophenyl)-1,3-thiazol-2-yl-3-(2,4-dimethylphenyl)aminoprop-2-enenitrileに関する追加情報
Introduction to Compound with CAS No. 450353-42-1 and Product Name: (2Z)-2-4-(4-chlorophenyl)-1,3-thiazol-2-yl-3-(2,4-dimethylphenyl)aminoprop-2-enenitrile
Compound with the CAS number 450353-42-1 and the product name (2Z)-2-4-(4-chlorophenyl)-1,3-thiazol-2-yl-3-(2,4-dimethylphenyl)aminoprop-2-enenitrile represents a significant advancement in the field of chemical and pharmaceutical research. This compound, characterized by its complex molecular structure, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The unique arrangement of functional groups in its molecular framework suggests a multifaceted role in various biological and chemical processes.
The compound's structure is built around a core of thiazole and benzene rings, which are well-documented for their pharmacological properties. Specifically, the presence of a nitrile group at the propenyl position and an amine substituent attached to the thiazole ring introduces reactive sites that can be exploited for further chemical modifications. These features make it a promising candidate for synthesizing novel derivatives with enhanced biological activity.
In recent years, there has been a growing interest in exploring the therapeutic potential of thiazole derivatives. Thiazole compounds are known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and antiviral properties. The specific derivative mentioned here, with its chlorophenyl and dimethylphenyl substituents, is expected to exhibit unique interactions with biological targets, making it a valuable asset in the development of new drugs.
The synthesis of this compound involves a series of carefully orchestrated chemical reactions that highlight the expertise required in organic synthesis. The process typically begins with the preparation of key intermediates such as 4-chlorobenzaldehyde and 2-aminothiazole, which are then coupled to form the core thiazole-benzene structure. Subsequent steps involve introducing the propenyl nitrile group and the dimethylphenyl amine moiety, each requiring precise control over reaction conditions to ensure high yield and purity.
One of the most intriguing aspects of this compound is its potential as a scaffold for drug discovery. The combination of electron-withdrawing and electron-donating groups in its structure allows for diverse interactions with biological targets. For instance, the nitrile group can engage in hydrogen bonding or participate in metal coordination, while the amine group can form salt bridges or interact with acidic residues in proteins. These interactions are crucial for modulating biological activity and could lead to the development of compounds with improved efficacy and selectivity.
Recent studies have begun to explore the pharmacological properties of related thiazole derivatives. For example, researchers have investigated analogs that incorporate similar functional groups but differ in substituent placement or ring size. These studies have provided valuable insights into how structural modifications influence biological activity. In particular, compounds with optimized electronic distributions have shown enhanced binding affinity to target proteins, suggesting that (2Z)-2-4-(4-chlorophenyl)-1,3-thiazol-2-yl-3-(2,4-dimethylphenyl)aminoprop-2-enenitrile could exhibit similar advantages.
The potential applications of this compound extend beyond traditional pharmaceuticals. Its unique chemical properties make it suitable for use as an intermediate in the synthesis of more complex molecules used in agrochemicals or materials science. Additionally, its ability to interact with biological targets suggests that it could be employed in research tools designed to study protein function or disease mechanisms.
In conclusion, compound with CAS No. 450353-42-1 and product name (2Z)-2-4-(4-chlorophenyl)-1,3-thiazol-2-yl-3-(2,4-dimethylphenyl)aminoprop-2-enenitrile represents a significant advancement in chemical and pharmaceutical research. Its complex molecular structure and diverse functional groups make it a promising candidate for further exploration in drug development and synthetic chemistry. As research continues to uncover new applications for this compound and its derivatives, it is likely to play an increasingly important role in addressing some of today's most pressing medical challenges.
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